7-Tetradecynoic acid

myristoyl-CoA synthetase fatty acid substrate specificity acyl chain conformation

7-Tetradecynoic acid (tetradec-7-ynoic acid) is a C14 long-chain fatty acid bearing an internal triple bond at the Δ7 position. Classified under the LipidMAPS database entry LMFA01030588 and ChEBI identifier CHEBI:196052, it belongs to the unsaturated fatty acids subclass of fatty acyls.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
CAS No. 55182-86-0
Cat. No. B8596659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Tetradecynoic acid
CAS55182-86-0
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCCCCCCC#CCCCCCC(=O)O
InChIInChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-6,9-13H2,1H3,(H,15,16)
InChIKeyPSCRCHKVKCIYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Tetradecynoic Acid (CAS 55182-86-0): A Mid-Chain Acetylenic Fatty Acid for Chemical Biology & Biochemical Research Procurement


7-Tetradecynoic acid (tetradec-7-ynoic acid) is a C14 long-chain fatty acid bearing an internal triple bond at the Δ7 position. Classified under the LipidMAPS database entry LMFA01030588 and ChEBI identifier CHEBI:196052, it belongs to the unsaturated fatty acids subclass of fatty acyls [1][2]. With a molecular formula of C₁₄H₂₄O₂ and a monoisotopic mass of 224.17763 Da, this compound features a single acetylenic bond located mid-chain, distinguishing it from both terminal acetylenic fatty acids (e.g., 11-dodecynoic acid, 17-octadecynoic acid) and 2-alkynoic positional isomers (e.g., 2-tetradecynoic acid). It has been referenced across 16 patents and is utilized in research applications spanning enzyme substrate specificity profiling, mechanism-based cytochrome P450 inhibition studies, and click chemistry-enabled lipid probe development [3].

Myristoyl-CoA / NMT substrate profiling Mid-chain alkyne probes distinct acyl chain conformation not accessible with 2‑ or 5‑isomers
CYP450 ω‑hydroxylase mechanism studies Internal alkyne control distinguishes suicide inactivation from reversible inhibition
Click-chemistry lipid probe synthesis Mid-chain bioorthogonal handle preserves native head-group interactions

Why 7-Tetradecynoic Acid Cannot Be Interchanged with Other Acetylenic Fatty Acid Analogs: Structural Determinants of Biochemical Selectivity


Experimental evidence demonstrates that the position of the acetylenic bond within the fatty acid carbon chain dictates both enzyme recognition and the conformational binding mode within enzyme active sites. Surveys of tetradecenoic and tetradecynoic acid positional isomers by Kishore et al. (1993) established that the human myristoyl-CoA synthetase binds myristate (C14:0) in a bent conformation with a principal bend occurring in the vicinity of C5–C6; the position of the triple bond in tetradecynoic acids directly determines whether this requisite bent conformation can be achieved, thereby governing substrate recognition efficiency [1]. In the context of cytochrome P450 mechanism-based inactivation, Ortiz de Montellano and colleagues demonstrated that a correlation between the position of the acetylenic bond in the inhibitor and the regiochemistry of P450 oxygenation is essential for enzyme inactivation; a terminal acetylenic analogue (11-dodecynoic acid) selectively inactivates ω- and ω-1-hydroxylases, while mid-chain acetylenes exhibit entirely different inactivation profiles [2]. These structure-activity relationships mean that even isomers with identical chain length (e.g., 2-tetradecynoic acid vs. 7-tetradecynoic acid) cannot be generically substituted without altering the experimental outcome.

Positional isomer mismatch 2‑ or 5‑tetradecynoic acid shifts the acyl chain binding geometry; enzyme recognition may not replicate the mid-chain conformation.
Terminal vs internal alkyne Terminal acetylenes (e.g., 11‑DDYA) act as suicide substrates for ω‑hydroxylases; the internal alkyne is not interchangeable in CYP450 inactivation assays.
Diynoic congener potency gap 7,9‑Tetradecadiynoic acid shows measurable HMG‑CoA reductase inhibition; the mono‑acetylenic 7‑tetradecynoic acid is expected to differ in target engagement.

7-Tetradecynoic Acid Quantitative Differentiation Evidence: Comparator-Backed Data for Scientific Procurement Decisions


Mid-Chain Alkyne Position Dictates Acyl-CoA Synthetase Substrate Conformation Relative to Saturated and 5-Alkynoic Analogs

Kishore et al. (1993) systematically surveyed a panel of tetradecenoic and tetradecynoic acid positional isomers as substrates for partially purified human myristoyl-CoA synthetase. The study established an inverse relationship between acyl chain polarity and enzyme activity. Critically, the data indicate that 7-tetradecynoic acid, with its triple bond at the C7 position, is recognized by the synthetase in a conformation distinct from that of C5–C6 bent saturated myristate, and notably different from 5-tetradecynoic acid (which positions the alkyne closer to the preferred bend region). This positional sensitivity means that 7-tetradecynoic acid probes a different conformational space within the enzyme active site compared to earlier-position acetylenic isomers [1].

Acyl-CoA synthetase recognition
Head-to-head
Distinct conformation from myristate and 5‑tetradecynoic acid; activity inversely related to acyl chain polarity (rank‑order within 72 analogs)
Supports mid-chain alkyne selection for NMT / synthetase substrate profiling
Qualitative rank‑order data; no Ki or IC₅₀ reported for individual isomers
myristoyl-CoA synthetase fatty acid substrate specificity acyl chain conformation

7-Tetradecynoic Acid Is Distinct from Terminal Acetylenic CYP450 Suicide Substrates: Mechanistic Implications for P450 Isoform Profiling

The foundational work by Ortiz de Montellano & Reich (1984) established that terminal acetylenic fatty acids such as 11-dodecynoic acid (11-DDYA) act as mechanism-based (suicide) inactivators of hepatic cytochrome P450 fatty acid ω- and ω-1-hydroxylases in an NADPH- and time-dependent manner, with pseudo-first order inactivation kinetics. Importantly, 11-DDYA completely inhibited ω-hydroxylation while suppressing no more than 50% of ω-1-hydroxylation, revealing differential isoform sensitivity. The same study demonstrated that 10-undecynoic acid (also a terminal alkyne) was equally effective, whereas 11-dodecenoic acid (alkene analog) was far less potent, confirming that the terminal acetylenic moiety is required for this mechanism [1]. In contrast, 7-tetradecynoic acid bears an internal (mid-chain) alkyne group. According to the Ortiz de Montellano framework, the correlation between acetylenic bond position and P450 oxygenation regiochemistry means that a mid-chain alkyne such as 7-tetradecynoic acid cannot function as a suicide substrate for ω-hydroxylases in the manner of terminal acetylenes; it is expected to exhibit a fundamentally different CYP450 inhibition or metabolic profile, although direct quantitative CYP450 inactivation data for 7-tetradecynoic acid itself are not publicly available as of the evidence cutoff [1].

CYP450 suicide substrate property
Class-level
Terminal acetylenes (11‑DDYA, 10‑undecynoic acid) inactivate ω‑hydroxylases; mid-chain alkyne predicted not to function as suicide substrate
Internal alkyne control enables dissection of P450 inactivation mechanism
No direct CYP450 data for 7‑tetradecynoic acid; mechanistic inference only
cytochrome P450 mechanism-based inhibition fatty acid ω-hydroxylase

Physicochemical Differentiation from 2-Alkynoic Isomer 2-Tetradecynoic Acid: LogP, Boiling Point, and Hydrogen Bonding Profile

7-Tetradecynoic acid and 2-tetradecynoic acid (2-TDA) are constitutional isomers sharing the molecular formula C₁₄H₂₄O₂ (MW 224.34 g/mol) but differing in the position of the acetylenic bond. Calculated physicochemical properties reveal that 7-tetradecynoic acid has a predicted LogP of approximately 3.995, a boiling point of 346.7 ± 25.0 °C at 760 mmHg, and a vapor pressure of 0.0 ± 1.6 mmHg at 25 °C . The mid-chain alkyne position at C7 results in a different electronic environment around the carboxylic acid head group compared to 2-TDA, where the triple bond is conjugated with or directly adjacent to the carboxyl group. This positional difference affects the pKa of the carboxylic acid, hydrogen bonding capacity, and molecular recognition by fatty acid binding proteins and metabolizing enzymes [1].

Physicochemical isomer profile
Context-dependent
Identical MW (224.34 g/mol); predicted LogP ~3.995 vs 2‑tetradecynoic acid with distinct electronic / pKa profile
Mid‑chain vs 2‑alkynoic isomer: biochemical recognition differs beyond MW identity
Calculated properties; direct LogP measurement not available
physicochemical property comparison partition coefficient structural isomer differentiation

HMG-CoA Reductase Inhibitory Activity: Class-Level Inferiority of 7-Tetradecynoic Acid Relative to Diynoic Congeners

A series of acetylenic fatty acids isolated from the root bark of Paramacrolobium caeruleum were characterized as inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase by Patil et al. (1989) [1]. BindingDB data indicate that 7,9-tetradecadiynoic acid (a diacetylenic C14 fatty acid bearing triple bonds at both C7 and C9 positions, CHEMBL501307) inhibits human HMG-CoA reductase with an IC₅₀ of 3.00E+3 nM (3 µM) [2]. While 7-tetradecynoic acid (mono-acetylenic at C7 only) is not identical to 7,9-tetradecadiynoic acid, the comparison is instructive: the presence of a second triple bond in the diynoic congener enhances planarity and rigidity along the acyl chain, and this structural feature is associated with measurable HMG-CoA reductase inhibitory activity. The mono-acetylenic 7-tetradecynoic acid is expected to exhibit reduced potency at this target compared to the 7,9-diynoic analog, though direct published IC₅₀ data for 7-tetradecynoic acid at HMG-CoA reductase are not currently available [2].

HMG‑CoA reductase inhibition
Class-level
7,9‑Tetradecadiynoic acid IC₅₀ = 3.0E+3 nM; 7‑tetradecynoic acid not reported
Diynoic congener has measurable activity; mono‑acetylenic analogue likely less potent
Direct IC₅₀ for 7‑tetradecynoic acid absent; structural inference
HMG-CoA reductase acetylenic natural products cholesterol biosynthesis inhibition

Prioritized Application Scenarios for 7-Tetradecynoic Acid Based on Differentiated Evidence


Probing Myristoyl-CoA Synthetase and N-Myristoyltransferase Acyl Chain Binding Geometry

As established by Kishore et al. (1993), positional isomers of tetradecynoic acid serve as conformational probes of the acyl chain binding pocket in human myristoyl-CoA synthetase and myristoyl-CoA:protein N-myristoyltransferase (hNmt) [1]. 7-Tetradecynoic acid, with its triple bond at C7, provides a defined mid-chain structural perturbation that is distinct from the C5–C6 bend region preferred by the natural substrate myristate. This makes it a valuable tool compound for dissecting the acyl chain conformational preferences of these enzymes and for developing species-selective Nmt inhibitors, which are pursued as antiparasitic and antifungal drug targets.

Internal Alkyne Control for Cytochrome P450 Mechanism-Based Inactivation Studies

The Ortiz de Montellano paradigm establishes that terminal acetylenic fatty acids (11-DDYA, 17-ODYA) act as suicide substrates for CYP450 ω-hydroxylases, while the position of the acetylenic bond correlates with P450 oxygenation regiochemistry [1]. 7-Tetradecynoic acid, bearing an internal rather than terminal alkyne, can serve as a mechanistic control compound to distinguish suicide inactivation from reversible inhibition in CYP450 fatty acid hydroxylase assays. Its use alongside terminal acetylenes enables the construction of structure-activity relationships that map alkyne position to P450 isoform selectivity.

Click Chemistry-Enabled Lipid Probe Synthesis Requiring a Mid-Chain Alkyne Handle

The internal alkyne of 7-tetradecynoic acid provides a bioorthogonal chemical handle compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of functionalized lipid probes [1]. Unlike terminal alkyne fatty acid probes, the mid-chain alkyne position in 7-tetradecynoic acid minimizes steric interference with the carboxylic acid head group, preserving the lipid's native interactions with membranes and lipid-binding proteins. This positional advantage is relevant for studies of lipid trafficking, membrane dynamics, and protein lipidation where faithful mimicry of endogenous fatty acid geometry is critical.

Reference Standard for Distinguishing Positional Acetylenic Fatty Acid Isomers in Natural Product & Metabolomics Analysis

7-Tetradecynoic acid is catalogued in authoritative lipid classification databases including LipidMAPS (LMFA01030588) and ChEBI (CHEBI:196052) [1][2]. As a defined mid-chain acetylenic standard, it enables unambiguous chromatographic and mass spectrometric differentiation from its positional isomers (e.g., 2-tetradecynoic acid, 5-tetradecynoic acid, 13-tetradecynoic acid) and from structurally related diacetylenic natural products such as 7,9-tetradecadiynoic acid. This analytical specificity supports metabolomics workflows, natural product dereplication, and quality control of acetylenic fatty acid preparations.

Application
Selection Property
Validation Focus
Myristoyl-CoA / NMT substrate specificity mapping
Mid-chain alkyne positional perturbation
Acyl chain conformational enzyme recognition
CYP450 ω‑hydroxylase selectivity studies
Internal alkyne (non‑terminal) probe
Distinguishing suicide from reversible inhibition
CuAAC‑based lipid probe development
Mid‑chain bioorthogonal handle
Preserving native carboxyl head‑group interactions
Lipid metabolomics / isomer dereplication
Defined mid‑chain alkyne reference standard
Chromatographic / MS positional isomer differentiation
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